molecular formula C19H15N3O3 B14510414 Ethyl 2-azido-3-(3-phenyl-1-benzofuran-2-yl)prop-2-enoate CAS No. 63285-31-4

Ethyl 2-azido-3-(3-phenyl-1-benzofuran-2-yl)prop-2-enoate

Cat. No.: B14510414
CAS No.: 63285-31-4
M. Wt: 333.3 g/mol
InChI Key: MKHBFSIGJUBSJA-UHFFFAOYSA-N
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Description

Ethyl 2-azido-3-(3-phenyl-1-benzofuran-2-yl)prop-2-enoate is a complex organic compound that features a benzofuran core. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them a significant focus in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-azido-3-(3-phenyl-1-benzofuran-2-yl)prop-2-enoate typically involves multi-step organic reactions. One common method includes the azidation of a suitable precursor, followed by esterification and cyclization to form the benzofuran ring . Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-azido-3-(3-phenyl-1-benzofuran-2-yl)prop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed depend on the type of reaction. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Ethyl 2-azido-3-(3-phenyl-1-benzofuran-2-yl)prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-azido-3-(3-phenyl-1-benzofuran-2-yl)prop-2-enoate involves its interaction with specific molecular targets. The benzofuran core can interact with enzymes and receptors, modulating biological pathways and exerting its effects . The azido group can also participate in bioorthogonal reactions, making it useful in chemical biology .

Properties

CAS No.

63285-31-4

Molecular Formula

C19H15N3O3

Molecular Weight

333.3 g/mol

IUPAC Name

ethyl 2-azido-3-(3-phenyl-1-benzofuran-2-yl)prop-2-enoate

InChI

InChI=1S/C19H15N3O3/c1-2-24-19(23)15(21-22-20)12-17-18(13-8-4-3-5-9-13)14-10-6-7-11-16(14)25-17/h3-12H,2H2,1H3

InChI Key

MKHBFSIGJUBSJA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=C(C2=CC=CC=C2O1)C3=CC=CC=C3)N=[N+]=[N-]

Origin of Product

United States

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